An In-depth Technical Guide to 1-(Azepan-3-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Applications
An In-depth Technical Guide to 1-(Azepan-3-yl)methanamine: Synthesis, Characterization, and Medicinal Chemistry Applications
Foreword: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the precise spatial orientation of substituents, enabling optimal interactions with a diverse range of biological targets.[1][2] This has led to the incorporation of the azepane motif into numerous FDA-approved drugs and clinical candidates, spanning a wide array of therapeutic areas including central nervous system (CNS) disorders, cancer, and metabolic diseases.[2][3] This guide focuses on a specific, yet underexplored, derivative: 1-(azepan-3-yl)methanamine. As a C-3 substituted azepane, this molecule presents a unique vector for chemical modification, distinct from the more commonly explored N-1 substitution. Herein, we provide a comprehensive technical overview of its chemical structure, a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential as a valuable building block for the next generation of therapeutics.
Molecular Structure and Chemical Identity
1-(Azepan-3-yl)methanamine is a primary amine attached to a methyl group at the 3-position of the azepane ring. This substitution pattern is crucial as it introduces a chiral center at the C-3 position, offering the potential for stereoselective interactions with biological targets.
Chemical Structure
Figure 1: 2D Chemical Structure of 1-(Azepan-3-yl)methanamine
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| IUPAC Name | (Azepan-3-yl)methanamine |
| CAS Number | Not assigned |
| Topological Polar Surface Area (TPSA) | 38.3 Ų |
| logP (Predicted) | 0.8 - 1.2 |
| pKa (Predicted) | ~10.5 (primary amine), ~11.0 (cyclic secondary amine) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Synthesis of 1-(Azepan-3-yl)methanamine
As 1-(azepan-3-yl)methanamine is not a commercially available compound, a robust synthetic strategy is essential for its utilization in research and development. The following multi-step synthesis is proposed, commencing from the commercially available azepan-3-one. This pathway involves protection of the azepane nitrogen, introduction of the aminomethyl group at the C-3 position, and subsequent deprotection.
Figure 2: Proposed Synthetic Workflow for 1-(Azepan-3-yl)methanamine.
Detailed Experimental Protocols
The following protocols are based on established methodologies for similar transformations and serve as a starting point for the synthesis of 1-(azepan-3-yl)methanamine.
Protocol 1: Synthesis of N-Boc-azepane-3-carboxamide
This protocol outlines a potential route starting from azepane-3-carboxylic acid.
-
Step 1: N-Boc Protection of Azepane-3-carboxylic acid.
-
To a solution of azepane-3-carboxylic acid hydrochloride (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and stir the reaction mixture at room temperature for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-azepane-3-carboxylic acid.
-
-
Step 2: Amide Formation.
-
Dissolve N-Boc-azepane-3-carboxylic acid (1.0 equiv), ammonium chloride (1.5 equiv), 1-hydroxybenzotriazole (HOBt, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by flash column chromatography to yield N-Boc-azepane-3-carboxamide.
-
Protocol 2: Reduction and Deprotection
-
Step 3: Reduction of the Amide.
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of N-Boc-azepane-3-carboxamide (1.0 equiv) in anhydrous THF dropwise.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude tert-butyl (azepan-3-ylmethyl)carbamate.
-
-
Step 4: Boc Deprotection.
-
Dissolve the crude tert-butyl (azepan-3-ylmethyl)carbamate (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with 2M NaOH.
-
Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(azepan-3-yl)methanamine.
-
For the hydrochloride salt, after evaporation of the TFA/DCM, the residue can be dissolved in a minimal amount of methanol and treated with a solution of HCl in diethyl ether or dioxane.[5]
-
Analytical Characterization (Predicted)
A comprehensive analytical approach is crucial for the structural confirmation and purity assessment of the synthesized 1-(azepan-3-yl)methanamine. The following data are predicted based on the analysis of structurally related compounds.
| Analytical Technique | Predicted Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.0-3.2 (m, 2H, -CH₂-N-), 2.6-2.9 (m, 3H, -CH-CH₂-NH₂ and -CH₂-N-), 1.4-1.9 (m, 8H, azepane ring protons), 1.2-1.4 (br s, 3H, -NH₂ and -NH-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 50-55 (azepane C2 and C7), δ 45-50 (aminomethyl -CH₂-), δ 40-45 (azepane C3), δ 25-35 (azepane C4, C5, C6) |
| Mass Spectrometry (EI-MS) | Molecular ion [M]⁺ at m/z 128. Prominent fragments from α-cleavage adjacent to the nitrogen atoms.[6][7] |
| High-Resolution Mass Spectrometry (HRMS-ESI) | Calculated for C₇H₁₇N₂⁺ [M+H]⁺: 129.1386; Found: (predicted to be within 5 ppm) |
| FTIR (ATR) | 3300-3400 cm⁻¹ (N-H stretch, primary and secondary amine), 2850-2950 cm⁻¹ (C-H stretch, aliphatic), 1590-1650 cm⁻¹ (N-H bend, primary amine)[8] |
Applications in Drug Discovery
The 1-(azepan-3-yl)methanamine scaffold is a promising starting point for the development of novel therapeutics, leveraging the advantageous properties of the azepane ring while providing a key vector for further chemical elaboration at the C-3 position.
Central Nervous System (CNS) Disorders
The azepane core is prevalent in many CNS-active drugs.[2] The conformational flexibility of the seven-membered ring allows for optimal binding to various CNS receptors and transporters. C-3 substituted azepanes, in particular, have been investigated for their potential in treating a range of neurological and psychiatric conditions. The primary amine of 1-(azepan-3-yl)methanamine can serve as a handle to introduce pharmacophores that target, for example, serotonin, dopamine, or norepinephrine transporters, or various G-protein coupled receptors (GPCRs) implicated in CNS disorders.[9][10]
Oncology
The azepane motif is also found in a number of anticancer agents.[11] Its three-dimensional nature can disrupt protein-protein interactions or allow for specific binding to the active sites of enzymes involved in cancer progression. For instance, derivatives of the natural product (-)-balanol, which contains an azepane ring, have been developed as potent protein kinase inhibitors.[2] The aminomethyl group at the C-3 position of 1-(azepan-3-yl)methanamine provides a versatile point of attachment for fragments designed to target kinases, protein tyrosine phosphatases, or other oncology-relevant targets.[12]
Structure-Activity Relationship (SAR) Insights
The introduction of a substituent at the C-3 position of the azepane ring, as in 1-(azepan-3-yl)methanamine, offers distinct advantages for SAR studies compared to N-1 substitution. Modification at C-3 allows for the exploration of a different chemical space around the core scaffold, potentially leading to improved selectivity and potency for a given biological target. The primary amine can be readily derivatized to amides, sulfonamides, ureas, and other functional groups, enabling a systematic investigation of how different substituents at this position influence biological activity.
Conclusion
1-(Azepan-3-yl)methanamine, while not a readily available chemical, represents a valuable and largely untapped building block for medicinal chemistry. Its synthesis, achievable through a multi-step sequence from azepan-3-one, provides access to a chiral scaffold with a versatile primary amine handle at the C-3 position. The predicted physicochemical and spectroscopic properties provide a framework for its characterization. Given the proven success of the azepane motif in a multitude of therapeutic areas, 1-(azepan-3-yl)methanamine stands as a promising starting point for the design and discovery of novel drug candidates with potentially improved efficacy and selectivity. This guide provides the foundational knowledge for researchers and drug development professionals to explore the potential of this intriguing molecule.
References
-
ResearchGate. (n.d.). Electron impact mass spectrum with proposed fragmentation (a) and HR-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
- Reduction of Carboxamides Into Amines Catalyzed by La[NH‐2,6‐Pr2‐4‐FcC6H2]3/HBpin. (2025, August 6). Applied Organometallic Chemistry.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853-23859.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Taylor & Francis Online. (2022, February 24). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Retrieved from [Link]
- Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
SciSpace. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
- Reduction of Carboxamides Into Amines Catalyzed by La[NH‐2,6‐iPr2‐4‐FcC6H2]3/HBpin. (2024, September 10). ChemRxiv.
-
ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. Retrieved from [Link]
- O'Brien, A. G., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Google Patents. (n.d.). CN108358845A - A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride.
- Reddy, K. L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synlett, 2011(13), 1875-1878.
- Al-Othman, Z. A., et al. (2015). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 50(4), 287-323.
- Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 465-494.
-
ResearchGate. (n.d.). IC 50 values of the tested compounds expressed in µM/mL (nM/mL) and selectivity index against each type of cancer cell line. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Retrieved from [Link]
- Reva, I., et al. (2021). FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 263, 120158.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- Nguyen, T. H. T., et al. (2022). A Two-Step Cost-Saving Process for Industrial Scale Production of 1-Amino-3,5-dimethyladamantane Hydrochloride (An Anti-Alzheimer’s Drug). Asian Journal of Chemistry, 34(2), 435-438.
- Agatonovic-Kustrin, S., & Kustrin, E. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 329.
- Stoyanov, S., & Antonov, L. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
-
Update Publishing House. (2025, March 4). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. Retrieved from [Link]
- El-Gazzar, A. B. A., & Gaafar, A. M. (2000).
-
National Institutes of Health. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved from [Link]
- van der Meeren, T., et al. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 15(6), 1709.
- Antonov, L., et al. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 559-565.
-
F1000Research. (2014, March 21). as leads for non-CNS targets. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Multiparameter Optimization in CNS Drug Discovery: Design of Pyrimido[4,5-d]azepines as Potent 5-Hydroxytryptamine 2C (5-HT2C) Receptor Agonists with Exquisite Functional Selectivity over 5-HT2A and 5-HT2B Receptors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. updatepublishing.com [updatepublishing.com]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
